Ethyl 4-fluoro-3-oxopentanoate

Übersicht

Beschreibung

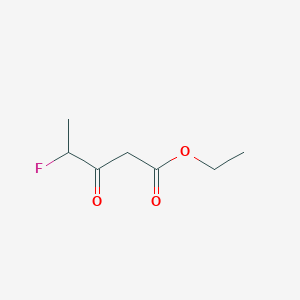

Ethyl 4-fluoro-3-oxopentanoate is a chemical compound with the molecular formula C7H11FO3 . It has a molecular weight of 162.15900 .

Synthesis Analysis

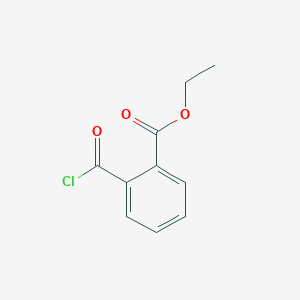

The synthesis of Ethyl 4-fluoro-3-oxopentanoate involves a reaction with Ethyl 2-fluoropropionate and 4-PENTENOIC ACID . The synthetic route involves multiple steps and the yield varies depending on the specific conditions .

Molecular Structure Analysis

The molecular structure of Ethyl 4-fluoro-3-oxopentanoate consists of seven carbon atoms, eleven hydrogen atoms, one fluorine atom, and three oxygen atoms . The InChI code for this compound is 1S/C7H11FO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3 .

Wissenschaftliche Forschungsanwendungen

Polymerization

- Ethyl 4-fluoro-3-oxopentanoate is involved in the cleavage reactions which contribute to the polymerization of certain substances. For instance, the cleavage of β-ketoesters like Ethyl 2,2,4-trimethyl-3-oxopentanoate with sodium tert-butoxide results in compounds that rapidly induce the polymerization of methyl methacrylate, playing a role in the reactivation of pseudoterminated propagation centers in the anionic polymerization of methacrylates (Lochmann & Trekoval, 1981).

Enzymatic Reduction

- In biochemical processes, this compound is used in enzymatic reductions. For instance, it is reduced by microbial aldehyde reductase in an organic solvent-water diphasic system. This process is crucial for the stereoselective reduction of Ethyl 4-chloro-3-oxobutanoate, a related compound (Shimizu et al., 1990).

Synthesis of Fluorinated Compounds

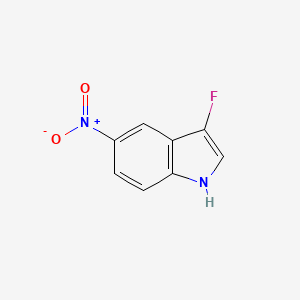

- Ethyl 4-fluoro-3-oxopentanoate is used in the synthesis of various fluorinated compounds, which are valuable in different chemical applications. For example, it is used in synthesizing 3-Fluorofuran-2(5H)-ones based on photoisomerization and cyclization of Fluoroalk-2-enoates (Pomeisl et al., 2007).

Biofuel Research

- In the field of biofuel, Ethyl 4-fluoro-3-oxopentanoate (also known as Ethyl levulinate) has been investigated for its combustion kinetics. It is considered a potential liquid fuel candidate that can be obtained from lignocellulosic biomass (Ghosh et al., 2018).

Synthesis of Pharmaceutical Intermediates

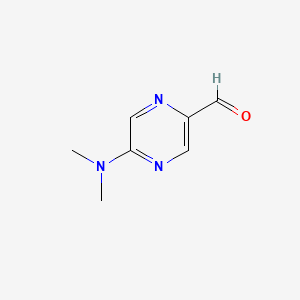

- It serves as a key intermediate in pharmaceutical synthesis, such as in the production of voriconazole, an antifungal medication. A "one-pot" reaction utilizing Ethyl 4-fluoro-3-oxopentanoate as a raw material has been developed for synthesizing 5-fluoro-6-ethyl-4-hydroxy-pyrimidine, a crucial intermediate in voriconazole production (Pan Xian-hua, 2013).

Safety And Hazards

Ethyl 4-fluoro-3-oxopentanoate is classified as a potentially hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H226, H315, and H319 . These statements indicate that the compound is flammable, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

ethyl 4-fluoro-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c1-3-11-7(10)4-6(9)5(2)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCSCKJODSCXBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460436 | |

| Record name | ETHYL 4-FLUORO-3-OXOPENTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-fluoro-3-oxopentanoate | |

CAS RN |

227184-02-3 | |

| Record name | ETHYL 4-FLUORO-3-OXOPENTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![12H-[1]Benzothieno[2,3-a]carbazole](/img/structure/B3188589.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3188670.png)